molecular formula C13H17ClN2O3S B5806395 N-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide

N-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide

Cat. No. B5806395
M. Wt: 316.80 g/mol
InChI Key: XQOMXIWDYKLDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, also known as CP-809101, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of drugs known as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in regulating neurotransmission in the brain. In

Mechanism of Action

N-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide is a positive allosteric modulator of the mGluR5 receptor, which is a G protein-coupled receptor that is widely distributed in the brain. Activation of the mGluR5 receptor leads to the modulation of various neurotransmitters, including glutamate, dopamine, and GABA. This compound enhances the activity of the mGluR5 receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This leads to an increase in the activity of the receptor and the modulation of neurotransmission in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase the activity of the mGluR5 receptor, leading to the modulation of neurotransmission in the brain. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This compound has also been shown to increase the levels of cAMP, a second messenger that is involved in the regulation of various cellular processes.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has several advantages for lab experiments. It has a high affinity for the mGluR5 receptor, making it a potent and selective modulator of this receptor. It also has good pharmacokinetic properties, including good brain penetration and a long half-life. However, there are some limitations to the use of this compound in lab experiments. It is relatively expensive to synthesize, which may limit its availability for some researchers. It also has some off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide. One area of interest is the potential use of this compound in the treatment of various neurological and psychiatric disorders. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in the treatment of schizophrenia and other disorders. Another area of interest is the development of new compounds that are more selective and potent modulators of the mGluR5 receptor. Finally, there is a need for further research to understand the mechanisms underlying the effects of this compound on neurotransmission and neuronal function.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide involves a multi-step process that starts with the reaction of 4-chlorophenylhydrazine with 2-bromoacetone to form N-(4-chlorophenyl)-2-bromoacetamide. This intermediate is then reacted with pyrrolidine to form N-(4-chlorophenyl)-N-(1-pyrrolidinyl)-2-bromoacetamide. The final step involves the reaction of this intermediate with methanesulfonyl chloride to form this compound.

Scientific Research Applications

N-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. This compound has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models of cocaine addiction.

properties

IUPAC Name

N-(4-chlorophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c1-20(18,19)16(12-6-4-11(14)5-7-12)10-13(17)15-8-2-3-9-15/h4-7H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOMXIWDYKLDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCCC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201131
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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